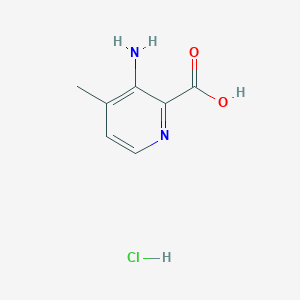

3-氨基-4-甲基吡啶-2-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves co-crystallization techniques and reactions with substituted salicylic acids, utilizing a variety of solvents to yield complex solid forms. Proton transfer from the carboxyl group to the pyridine nitrogen is a common step, indicating the formation of ionic complexes with diverse supramolecular synthons (Montis & Hursthouse, 2012).

Molecular Structure Analysis

Molecular structure studies show that these compounds typically form salts with proton transfer occurring to the pyridine nitrogen, resulting in structures characterized by supramolecular [R22(8)] heterosynthons. These formations are further stabilized by extensive classical hydrogen bonds and various noncovalent interactions, showcasing the compound's ability to form complex 1D–3D frameworks (Khalib et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride typically focus on its reactivity with other compounds to form molecular salts. These reactions are influenced by the presence of hydrate water molecules or the amine group, affecting the geometry of the product. The diverse structures formed confirm the unpredictability in co-crystallization processes, especially when ionic forms are produced, highlighting the compound's versatile chemical properties (Montis & Hursthouse, 2012).

Physical Properties Analysis

The physical properties of 3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride and its derivatives are closely tied to their molecular and crystal structures. The extensive network of intra- and intermolecular hydrogen bonds plays a crucial role in determining the stability and rigidity of the crystal structures. These interactions, along with pi-pi interactions, are essential for understanding the compound's solubility, melting points, and other physical characteristics (Dobson & Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride derivatives are influenced by their ability to form various non-covalent interactions. These interactions not only dictate the compound's reactivity with other molecules but also its potential as a building block in the synthesis of more complex molecular structures. The formation of molecular salts, as well as the compound's participation in hydrogen bonding and charge-assisted interactions, are key features of its chemical behavior (Khalib et al., 2014).

科学研究应用

抗菌应用

- 抗菌活性: Egawa等人(1984年)的研究探讨了源自吡啶羧酸衍生物的化合物的抗菌性质,包括结构类似于3-氨基-4-甲基吡啶-2-羧酸;盐酸盐的类似物。这些化合物被发现对细菌感染具有活性,暗示了在抗菌疗法中的潜在应用(Egawa et al., 1984)。

晶体学和结构分析

- 水合产物和晶体结构: Waddell等人(2011年)的研究调查了相关化合物的晶体结构,提供了关于它们分子相互作用和在晶体学和材料科学中潜在应用的见解(Waddell, Hulse & Cole, 2011)。

有机合成

- 合成改进: Song(2007年)报告了与3-氨基-4-甲基吡啶-2-羧酸;盐酸盐密切相关的化合物的改进合成,这对于工业规模生产和有机化学应用可能是相关的(Song, 2007)。

- 有机酸中的氢键: Khalib等人(2014年)的研究集中在有机酸碱盐中的氢键和超分子结合上。这项研究可以提供关于3-氨基-4-甲基吡啶-2-羧酸;盐酸盐在类似情境中行为的见解(Khalib, Thanigaimani, Arshad & Razak, 2014)。

药物研究

- 潜在抗癌剂: Temple等人(1983年)探索了化合物的合成,包括吡啶衍生物,用于潜在的抗癌应用。这突显了相关化合物在新癌症疗法开发中的可能作用(Temple, Wheeler, Comber, Elliott & Montgomery, 1983)。

作用机制

The mechanism of action of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride in chemical reactions often involves the formation of intermediates. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

安全和危害

This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

属性

IUPAC Name |

3-amino-4-methylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPORVCZBJDGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)